3-(Benzenesulfonyl)-6-chloropyridazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7ClN2O2S |
|---|---|
Molecular Weight |
254.69 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6-chloropyridazine |
InChI |
InChI=1S/C10H7ClN2O2S/c11-9-6-7-10(13-12-9)16(14,15)8-4-2-1-3-5-8/h1-7H |
InChI Key |
KTLLKWGXFDYVFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzenesulfonyl 6 Chloropyridazine Architectures
Preparative Strategies for 6-Chloropyridazine Scaffolds
The synthesis of the 6-chloropyridazine framework is a critical first step. Chemists have developed several reliable methods, which can be broadly categorized into the halogenation of pyridazinone precursors, the de novo construction of the ring system, and the further functionalization of existing chloropyridazine structures.
Halogenation Reactions on Pyridazinone Precursors
A common and effective method for synthesizing chlorinated pyridazines is through the halogenation of pyridazinone or pyridazinedione precursors. Maleic hydrazide (pyridazine-3,6-diol), a readily available starting material, is frequently used for this purpose. The conversion to 3,6-dichloropyridazine (B152260) is typically achieved by treatment with strong chlorinating agents.
Phosphorus oxychloride (POCl₃) is a widely employed reagent for this transformation. chemicalbook.com The reaction involves heating the pyridazinediol with an excess of phosphorus oxychloride, which serves as both the chlorinating agent and the solvent. chemicalbook.com Another powerful chlorinating agent used for this purpose is phosphorus pentachloride (PCl₅). google.com More recently, methods using N-chlorosuccinimide (NCS) in the presence of an acid have been developed as a potentially safer and more environmentally friendly alternative. google.com
Table 1: Selected Conditions for Halogenation of Pyridazinone Precursors
| Precursor | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Pyridazine-3,6-diol | POCl₃ | Heat at 80°C | 3,6-Dichloropyridazine | 85% chemicalbook.com |
| 3,6-Dihydroxypyridazine | PCl₅ | Heat at 125°C for 4 hours | 3,6-Dichloropyridazine | Not specified google.com |
| 3,6-Dihydroxypyridazine | N-Chlorosuccinimide (NCS), HCl | Heat, cool, crystallize | 3,6-Dichloropyridazine | Not specified google.com |
Construction of Chloropyridazine Rings from Acyclic or Alternative Heterocyclic Precursors
Beyond the functionalization of pre-existing rings, the pyridazine (B1198779) scaffold itself can be constructed from acyclic molecules. A foundational method in pyridazine synthesis involves the cyclisation of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives. researchgate.net This condensation reaction provides direct access to the core pyridazine ring. By selecting appropriately substituted 1,4-dicarbonyl precursors that already contain the necessary functionalities, this method can be adapted to produce a variety of pyridazine derivatives. While this represents a fundamental approach to the pyridazine core, multistep sequences are often required to install the specific substitution pattern of a 6-chloropyridazine derivative. researchgate.netnih.gov
Functionalization of Existing Chloropyridazine Ring Systems
Starting with a simple, commercially available chloropyridazine, such as 3,6-dichloropyridazine, further modifications can be made to introduce diverse functional groups. These reactions are crucial for building molecular complexity.
Nucleophilic Substitution : The chlorine atoms on the pyridazine ring are susceptible to nucleophilic displacement. For instance, selective mono-amination of 3,6-dichloropyridazine can be achieved using ammonia (B1221849) water, often under elevated temperatures or microwave irradiation, to yield 3-amino-6-chloropyridazine (B20888). rsc.orggoogle.com This intermediate is valuable for subsequent reactions.
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. 3-Amino-6-chloropyridazine can be coupled with various arylboronic acids to synthesize 3-amino-6-arylpyridazines, demonstrating the versatility of the chloro-substituent as a handle for functionalization. researchgate.netrsc.org
Radical C-H Functionalization : Direct functionalization of C-H bonds offers an efficient alternative to traditional methods. A radical-mediated C-H functionalization of 3,6-dichloropyridazine using primary alcohols has been described to produce alkoxy pyridazines. nih.gov
Introduction of the Benzenesulfonyl Moiety into Pyridazine Frameworks
The introduction of the benzenesulfonyl group is the final key step in assembling the target molecule. This can be accomplished through several sulfonylation techniques, targeting either a nitrogen or a carbon atom on the pyridazine ring.
Nucleophilic Acylation with Benzenesulfonyl Chlorides on Pyridazinones or Aminopyridazines
The reaction of a nucleophilic nitrogen atom on a pyridazine derivative with a sulfonyl chloride is a standard method for forming sulfonamides. For example, an aminopyridazine, such as 3-amino-6-chloropyridazine, can react with benzenesulfonyl chloride. In this reaction, the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. mdpi.com This results in the formation of an N-S bond, yielding an N-(6-chloropyridazin-3-yl)benzenesulfonamide. The primary amino group is generally a highly reactive center for this type of simultaneous selenenylation-acylation or sulfonylation-acylation. researchgate.net
Sulfonylation Reactions on Pyridazine Derivatives
To form the C-S bond present in 3-(Benzenesulfonyl)-6-chloropyridazine, direct C-H sulfonylation methods are required. While direct C-H sulfonylation of pyridazine itself is not extensively documented, methodologies developed for other nitrogen-containing heterocycles provide a blueprint for potential synthetic routes.
Base-Mediated Sulfonylation : A base-mediated approach has been successfully developed for the direct, C4-selective sulfonylation of pyridine (B92270). chemistryviews.org This method involves pre-activation of the pyridine ring, followed by the addition of a nucleophilic sulfinic acid salt. chemistryviews.org Adapting such a strategy to the pyridazine ring could provide a direct route to C-sulfonylated products.
Metal-Catalyzed Sulfonylation : Copper-mediated C-H sulfonylation has been demonstrated for indole (B1671886) systems using sodium sulfinates as the sulfonylation reagent. acs.org This strategy often employs a transient directing group to achieve high regioselectivity.
Iodine-Mediated Sulfonylation : Another approach involves the iodine-induced sulfonylation of heterocycles like imidazopyridines, also using sodium sulfinates as the sulfur source. acs.org This method proceeds via a radical pathway and offers a metal-free alternative for C-S bond formation.
These advanced C-H functionalization techniques represent promising, though challenging, pathways for the direct introduction of a benzenesulfonyl group onto the carbon framework of a 6-chloropyridazine scaffold.
Substitution Reactions Involving Benzenesulfinate (B1229208) Salts with Halogenated Pyridazines
A principal and direct method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a dihalogenated pyridazine with a benzenesulfinate salt. The most common starting material for this transformation is 3,6-dichloropyridazine, a commercially available and versatile building block in pyridazine chemistry. guidechem.comlookchem.comjofamericanscience.org
The reaction proceeds by the displacement of one of the chlorine atoms on the pyridazine ring by the sulfinate nucleophile. The inherent electronic properties of the pyridazine ring, with its electron-deficient nature, facilitate nucleophilic attack. The two nitrogen atoms withdraw electron density from the ring, making the carbon atoms susceptible to nucleophilic substitution.
A representative reaction involves treating 3,6-dichloropyridazine with sodium benzenesulfinate. While specific experimental data for the direct synthesis of this compound is not extensively detailed in publicly available literature, analogous reactions on similar heterocyclic systems provide valuable insight into the probable reaction conditions. For instance, the synthesis of 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine is achieved by reacting a corresponding chloropyridazine derivative with sodium benzenesulfinate in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at room temperature. This suggests that similar conditions could be applicable for the synthesis of the title compound.
Table 1: Representative Reaction Conditions for Nucleophilic Aromatic Substitution with Sodium Benzenesulfinate
| Parameter | Condition |
| Substrate | 3,6-Dichloropyridazine |
| Nucleophile | Sodium Benzenesulfinate |
| Solvent (likely) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) |
| Temperature (likely) | Room Temperature to elevated temperatures |
It is important to note that the regioselectivity of the substitution can be a critical factor in such reactions, although with a symmetrical starting material like 3,6-dichloropyridazine, the initial substitution product is unambiguous.
Convergent and Sequential Synthetic Routes towards this compound
Beyond direct substitution, convergent and sequential synthetic strategies offer powerful alternatives for the construction of this compound, allowing for greater flexibility and the introduction of diverse functionalities. These approaches are particularly valuable in medicinal chemistry for the generation of compound libraries.
Sequential Synthesis:
A sequential approach typically involves the stepwise functionalization of a pre-existing pyridazine core, most commonly 3,6-dichloropyridazine. This method leverages the differential reactivity of the two chlorine atoms or employs modern cross-coupling methodologies to introduce substituents in a controlled manner.
One plausible sequential route would involve a palladium-catalyzed cross-coupling reaction to introduce a precursor to the benzenesulfonyl group at one position, followed by the retention of the chlorine atom at the other. For instance, a Suzuki or Stille coupling could be employed to introduce a phenyl group, which could then be subjected to sulfonation and subsequent transformation to the sulfonyl chloride, followed by reduction to the sulfinate and intramolecular rearrangement, though this would be a lengthy and complex process.
A more direct and widely utilized sequential approach involves the selective mono-substitution of 3,6-dichloropyridazine. Various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have been successfully employed for the selective mono-arylation or mono-alkylation of 3,6-dichloropyridazine. researchgate.net This allows for the introduction of a different functional group at the 3-position, while retaining the chlorine at the 6-position. Following this, the remaining chlorine atom could potentially be substituted by a benzenesulfinate salt.
Table 2: Examples of Sequential Cross-Coupling Reactions on 3,6-Dichloropyridazine
| Reaction Type | Catalyst/Reagents | Product Type |
| Suzuki Coupling | Pd catalyst, boronic acid | 3-Aryl-6-chloropyridazine |
| Stille Coupling | Pd catalyst, organostannane | 3-Aryl/Alkyl-6-chloropyridazine |
Convergent Synthesis:
A convergent synthesis strategy would involve the construction of the pyridazine ring from acyclic precursors that already contain the benzenesulfonyl and chloro- functionalities or their precursors. This approach can be more efficient for the synthesis of complex molecules as it allows for the independent synthesis of key fragments that are then combined in the final steps.
One conceptual convergent approach could involve the condensation of a 1,4-dicarbonyl compound, appropriately substituted with a benzenesulfonyl group and a precursor for the chloro group, with hydrazine. The challenge in this approach lies in the synthesis of the suitably functionalized dicarbonyl precursor.
While specific examples of a convergent synthesis for this compound are not readily found in the literature, the general principle of pyridazine synthesis from dicarbonyl compounds and hydrazine remains a viable, albeit potentially more synthetically demanding, alternative to the more common substitution reactions on pre-formed pyridazine rings. rsc.org
Reactivity Profiles and Transformational Chemistry of 3 Benzenesulfonyl 6 Chloropyridazine Systems
Nucleophilic Aromatic Substitution on the Chloropyridazine Ring
The chlorine atom at the 6-position of 3-(Benzenesulfonyl)-6-chloropyridazine is prone to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridazine (B1198779) ring, further accentuated by the strongly electron-withdrawing benzenesulfonyl group at the 3-position, facilitates the attack of nucleophiles at the carbon atom bearing the chlorine.
Amination Reactions
The displacement of the chlorine atom by amino groups is a well-established reaction for chloropyridazine systems. In the case of this compound, amination with a variety of primary and secondary amines is expected to proceed readily to furnish the corresponding 6-aminopyridazine derivatives. Such reactions are typically carried out in the presence of a base and often at elevated temperatures. The general reactivity trend for the amination of related 3,6-disubstituted pyridazines suggests that a range of amines can be successfully employed. nih.govnih.gov
Microwave-assisted amination reactions of 3,6-dichloropyridazine (B152260) have been shown to be efficient, suggesting a potential methodology for the amination of the title compound. dntb.gov.ua The reaction of 3,6-dichloropyridazine with various amines in isopropanol (B130326) under microwave irradiation at 160 °C for 30 minutes provides the corresponding 6-amino-3-chloropyridazines in good yields.
Table 1: Representative Amination Reactions of Related Chloropyridazines
| Amine Nucleophile | Product | Reaction Conditions | Reference |
| Ammonia (B1221849) | 6-Amino-3-chloropyridazine | 3,6-Dichloropyridazine, NH3 (aq), DME, 170 °C, 45 min (microwave) | dntb.gov.ua |
| Methylamine | 6-(Methylamino)-3-chloropyridazine | 3,6-Dichloropyridazine, CH3NH2 (aq), DME, 170 °C, 45 min (microwave) | dntb.gov.ua |
| Various Amines | 3-Amino-6-aryl-pyridazines | 3-Chloro-6-aryl-pyridazine, Amines | nih.gov |
Note: This table is illustrative and based on the reactivity of related chloropyridazine compounds.
Hydrazinolysis and Related Reactions
The reaction of this compound with hydrazine (B178648) is anticipated to yield the corresponding 6-hydrazinylpyridazine derivative. This transformation is a common strategy for introducing a hydrazinyl group onto a heterocyclic core, which can then serve as a versatile intermediate for the synthesis of various fused heterocyclic systems. The synthesis of 3-hydrazino-6-monoalkylaminopyridazines has been achieved by reacting 3,6-dichloropyridazine with N-monoalkylbenzylamines, followed by treatment with hydrazine. nih.gov This stepwise approach highlights the feasibility of displacing the chlorine atom with hydrazine. A direct reaction of 3-chloro-6-hydrazinylpyridazine with chalcones has also been reported to produce pyrazoline derivatives. researchgate.net
Table 2: Hydrazinolysis of a Related Chloropyridazine
| Starting Material | Reagent | Product | Reference |
| 3,6-Dichloropyridazine | Hydrazine hydrate | 3-Chloro-6-hydrazinylpyridazine | researchgate.net |
| 3-Chloro-6-(N-monoalkylbenzylamino)pyridazine | Hydrazine | 3-Hydrazino-6-monoalkylaminopyridazine | nih.gov |
Note: This table provides examples from related pyridazine chemistry.
Thiolation and Related Sulfur Chemistry
Azidation Reactions
The introduction of an azide (B81097) group onto the pyridazine ring can be achieved through the reaction of this compound with an azide salt, such as sodium azide. This reaction would proceed via a nucleophilic aromatic substitution mechanism to yield 3-(Benzenesulfonyl)-6-azidopyridazine. The resulting azide can then be utilized in various subsequent transformations, such as cycloaddition reactions or reduction to an amino group. The successful azidation of 4-methyl-3,5,6-tribromopyridazine with sodium azide to form a triazide intermediate, which then undergoes cyclization, demonstrates the feasibility of introducing azide groups onto the pyridazine core. nih.gov
Chemical Transformations Involving the Benzenesulfonyl Group
The benzenesulfonyl group in this compound is generally stable but can undergo specific chemical transformations under certain conditions.
Reactions at the Sulfur Center
While the benzenesulfonyl group is a robust functional group, reactions targeting the sulfur atom are conceivable, although they often require harsh conditions. Reductive cleavage of the C-S bond can be challenging but may be achieved using potent reducing agents. Alternatively, nucleophilic attack at the sulfur atom is generally difficult due to the high oxidation state of sulfur and the stability of the sulfonyl group. However, in specific contexts, particularly in the presence of strong nucleophiles and under forcing conditions, reactions at the sulfur center might be induced. For electron-deficient N-heterocycles, the sulfonyl group acts as a strong activating group for nucleophilic substitution on the ring, and its removal or transformation is not a commonly reported reaction pathway under standard nucleophilic substitution conditions.
Electronic and Steric Influence of the Benzenesulfonyl Moiety on Pyridazine Reactivity
The reactivity of the this compound system is profoundly influenced by the electronic and steric characteristics of the benzenesulfonyl group. The pyridazine ring itself is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. boyer-research.com This inherent electron deficiency is significantly amplified by the presence of both a chloro group at the 6-position and a benzenesulfonyl group at the 3-position.
Electronic Effects: The benzenesulfonyl group is a potent electron-withdrawing substituent. This is attributable to the high oxidation state of the sulfur atom and the electronegativity of the attached oxygen atoms. The group exerts a strong inductive (-I) and resonance (-M) effect, pulling electron density away from the pyridazine ring. researchgate.net This severe deactivation of the π-system has two major consequences:
Activation towards Nucleophilic Attack: The electron-poor nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org The carbon atom at the 6-position, bonded to the chlorine (a good leaving group), becomes exceptionally electrophilic. This activation allows for the displacement of the chloride ion by a wide range of nucleophiles under relatively mild conditions. nih.gov The negative charge of the intermediate Meisenheimer complex is effectively stabilized by the electron-withdrawing nature of the pyridazine nitrogens and the benzenesulfonyl group. libretexts.org
Deactivation towards Electrophilic Attack: Conversely, the powerful electron-withdrawing effects make the pyridazine ring highly resistant to electrophilic aromatic substitution. The ring's low electron density repels potential electrophiles, rendering such reactions synthetically challenging and generally unfeasible.
Steric Effects: The benzenesulfonyl moiety is sterically demanding. Its three-dimensional bulk creates significant steric hindrance around the C-3 position of the pyridazine ring. This steric shield primarily affects the adjacent C-4 position, impeding the approach of reactants and potentially influencing the regioselectivity of reactions involving other parts of the molecule.
| Property | Influence on Pyridazine Ring | Consequence |
|---|---|---|
| Electronic Effect (Electron-Withdrawing) | Strongly decreases electron density of the ring system. | Activates the C-6 position for nucleophilic substitution; deactivates the entire ring for electrophilic substitution. |
| Steric Effect (Bulk) | Creates significant steric hindrance around the C-3 and C-4 positions. | Hinders chemical attack at the C-4 position, potentially directing reactions to other sites. |
Electrophilic Substitution on the Pyridazine and Benzenesulfonyl Aromatic Rings
Given the electronic properties of this compound, electrophilic substitution reactions are highly regioselective and limited in scope.
Pyridazine Ring: Due to the cumulative electron-withdrawing effects of the two ring nitrogen atoms, the C-6 chloro group, and the C-3 benzenesulfonyl group, the pyridazine ring is extremely deactivated. Consequently, it is not susceptible to electrophilic aromatic substitution under standard conditions.
Benzenesulfonyl Aromatic Ring: While the sulfonyl group is deactivating, the attached phenyl ring remains the only viable site for electrophilic attack. The benzenesulfonyl group acts as a meta-director. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, will selectively occur at the meta-positions (C-3' and C-5') of the phenyl ring.
| Reaction Type | Typical Reagents | Predicted Regiochemical Outcome |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Substitution at the meta-position of the benzenesulfonyl ring. |
| Halogenation | Br₂ / FeBr₃ | Substitution at the meta-position of the benzenesulfonyl ring. |
| Sulfonation | Fuming H₂SO₄ | Substitution at the meta-position of the benzenesulfonyl ring. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Substitution at the meta-position of the benzenesulfonyl ring. |
Annulation and Ring-Forming Reactions of Substituted Pyridazines
The primary utility of this compound in transformational chemistry lies in its capacity to serve as a scaffold for annulation, or ring-forming, reactions. The highly reactive C-Cl bond at the 6-position is the key functional handle for initiating these transformations. The general strategy involves the reaction of the pyridazine with a binucleophile, a molecule containing two nucleophilic centers. The first nucleophilic center displaces the chloride via an SNAr mechanism, and the second nucleophilic center subsequently reacts to form a new fused ring.
This approach allows for the synthesis of a diverse range of fused heterocyclic systems, where the pyridazine ring is incorporated into a larger polycyclic structure. The specific nature of the resulting fused ring is determined by the choice of the binucleophile. For example, reaction with hydrazine can lead to the formation of a triazolopyridazine system, while reaction with a compound containing amino and thiol groups can yield a thiazinopyridazine derivative.
| Binucleophilic Reagent | Structure of Binucleophile | Resulting Fused Ring System |
|---|---|---|
| Hydrazine Hydrate | H₂N-NH₂ | researchgate.netnih.govnih.govTriazolo[4,3-b]pyridazine |
| o-Phenylenediamine | C₆H₄(NH₂)₂ | Pyridazino[3,4-b]quinoxaline |
| 2-Aminoethanol | HO-CH₂-CH₂-NH₂ | Oxazolo[3,2-b]pyridazine |
| 2-Aminothiophenol | C₆H₄(SH)(NH₂) | Pyridazino[3,4-b] nih.govnih.govbenzothiazine |
| Ethylenediamine | H₂N-CH₂-CH₂-NH₂ | Pyrazino[2,3-d]pyridazine |
These annulation reactions highlight the value of this compound as a versatile building block for constructing complex heterocyclic molecules of potential interest in medicinal and materials chemistry.
Advanced Characterization Techniques for 3 Benzenesulfonyl 6 Chloropyridazine and Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 3-(Benzenesulfonyl)-6-chloropyridazine, both ¹H and ¹³C NMR would provide critical information.
In the ¹H NMR spectrum, the protons on the pyridazine (B1198779) and benzene (B151609) rings would appear as distinct signals. The chemical shifts and coupling patterns of the pyridazine protons would confirm the substitution pattern. For example, in a related compound, 6-chloropyridazin-3-amine, the two pyridazine protons appear as doublets at approximately δ 6.95 and 7.34 ppm, with a coupling constant characteristic of their ortho relationship. metu.edu.tr Similarly, the protons of the benzenesulfonyl group would exhibit a characteristic multiplet pattern in the aromatic region of the spectrum.
The ¹³C NMR spectrum would complement the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbons attached to electronegative atoms like chlorine, sulfur, and nitrogen would be significantly deshielded and appear at higher chemical shifts. For instance, in 6-chloropyridazin-3-amine, the carbon atoms of the pyridazine ring are observed at δ 119.8, 131.1, 147.1, and 161.5 ppm. metu.edu.tr
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Chloropyridazine Analog
| Nucleus | Chemical Shift (δ, ppm) |
|---|---|
| ¹H | 7.34 (d, J = 9.2 Hz, 1H), 6.95 (d, J = 9.6 Hz, 1H) |
| ¹³C | 161.5, 147.1, 131.1, 119.8 |
Note: Data is for 6-chloropyridazin-3-amine and serves as an illustrative example. metu.edu.tr
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the precise mass of this compound, allowing for the confirmation of its molecular formula (C₁₀H₇ClN₂O₂S).
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Cleavage of the C-S and S-N bonds would be expected, leading to characteristic fragment ions corresponding to the benzenesulfonyl and chloropyridazine moieties. For a related analog, N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine, the molecular weight is reported as 220.66 g/mol . liberty.edu
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy provides a "vibrational fingerprint" of a molecule by identifying the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonyl (SO₂) group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine and benzene rings would appear in the 1600-1400 cm⁻¹ region. The C-Cl stretch would be observed at lower wavenumbers.
Elemental Microanalysis for Stoichiometric Composition
Elemental microanalysis provides the percentage composition of the elements (C, H, N, S) in a purified sample. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula, C₁₀H₇ClN₂O₂S. A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometric composition and purity.
Table 2: Calculated Elemental Composition for C₁₀H₇ClN₂O₂S
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 46.79 |
| Hydrogen (H) | 2.75 |
| Chlorine (Cl) | 13.81 |
| Nitrogen (N) | 10.91 |
| Oxygen (O) | 12.46 |
X-ray Crystallography for Definitive Solid-State Structural Determination
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. For complex heterocyclic systems, X-ray crystallography is the gold standard for structural confirmation. For example, the crystal structure of 3-amino-6-chloropyridazine (B20888) has been determined at 125 K, revealing a planar molecular structure with intermolecular N—H⋯N hydrogen bonds. nih.gov
Computational and Theoretical Investigations of Pyridazine Sulfone Derivatives
Quantum Chemical Approaches for Electronic Structure and Reactivity Prediction
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of pyridazine (B1198779) derivatives. These calculations provide valuable information about molecular orbitals, charge distribution, and various reactivity descriptors.
Studies on related pyridazine systems have demonstrated the utility of DFT in understanding their behavior. For instance, DFT calculations have been employed to investigate the electronic properties of various pyridazine derivatives, providing insights into their potential as corrosion inhibitors or in other applications. These studies typically involve the optimization of the molecular geometry to find the most stable conformation, followed by the calculation of electronic properties.
Key parameters derived from these quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
For a molecule like 3-(Benzenesulfonyl)-6-chloropyridazine, the electron-withdrawing nature of both the benzenesulfonyl group and the pyridazine ring itself is expected to significantly lower the LUMO energy, making the molecule susceptible to nucleophilic attack. The chlorine atom at the 6-position further enhances this effect.
The following table illustrates typical quantum chemical descriptors that can be calculated for pyridazine derivatives and their general implications for reactivity.
| Descriptor | Symbol | General Implication for Reactivity |
| Energy of the Highest Occupied Molecular Orbital | EHOMO | Higher values indicate a better electron donor. |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Lower values indicate a better electron acceptor and higher susceptibility to nucleophilic attack. |
| HOMO-LUMO Energy Gap | ΔE | Smaller values suggest higher chemical reactivity and lower kinetic stability. |
| Dipole Moment | µ | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Electron Affinity | EA | The energy released when an electron is added to a neutral molecule. |
| Ionization Potential | IP | The energy required to remove an electron from a neutral molecule. |
| Electronegativity | χ | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness | η | A measure of the resistance to change in electron distribution. |
| Chemical Softness | S | The reciprocal of chemical hardness, indicating higher reactivity. |
| Electrophilicity Index | ω | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge. |
This table is for illustrative purposes and the values would need to be calculated specifically for this compound.
Mechanistic Studies of Reactions Involving Benzenesulfonyl and Chloropyridazine Moieties
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the 6-position, where the chlorine atom is displaced by a nucleophile.
The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electron deficiency is significantly enhanced by the strongly electron-withdrawing benzenesulfonyl group at the 3-position. Computational studies on similar chloroazines have shown that the aza nitrogens substantially enhance reactivity towards nucleophiles through both inductive and mesomeric effects. nih.gov
The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate. However, concerted mechanisms have also been proposed and computationally verified for some systems. nih.gov For this compound, a computational study could elucidate the preferred pathway for nucleophilic substitution. Such a study would involve:
Modeling the reactants, intermediates, transition states, and products.
Calculating the activation energies for each step of the proposed mechanisms.
Investigating the influence of the solvent on the reaction pathway.
The benzenesulfonyl group is expected to stabilize the negative charge in the Meisenheimer intermediate through resonance and inductive effects, thereby lowering the activation energy for its formation and facilitating the substitution reaction. Theoretical calculations can quantify this stabilizing effect.
Furthermore, computational studies can predict the regioselectivity of reactions on the pyridazine ring. For instance, by calculating local reactivity descriptors such as Fukui functions or the molecular electrostatic potential (MEP), it is possible to identify the most electrophilic sites in the molecule and thus predict where a nucleophile is most likely to attack. In the case of this compound, the C-6 position is anticipated to be highly activated towards nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations of Pyridazine Systems
The three-dimensional structure and flexibility of a molecule are crucial for its properties and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space and dynamic behavior of molecules.
For this compound, the main conformational flexibility arises from the rotation around the C-S and S-phenyl bonds of the benzenesulfonyl group. Conformational analysis, typically performed using quantum mechanical or molecular mechanics methods, can identify the most stable conformations (rotamers) and the energy barriers between them. The preferred conformation will be a balance between steric hindrance and electronic interactions, such as conjugation between the phenyl and sulfonyl groups. Studies on the conformational analysis of other aryl sulfonyl compounds can provide a basis for predicting the likely orientations of the phenyl and pyridazine rings relative to the sulfonyl group. researchgate.netresearchgate.net
Molecular dynamics simulations can provide a more detailed picture of the dynamic behavior of pyridazine sulfone derivatives in different environments, such as in solution or in a biological system. An MD simulation calculates the trajectory of each atom in the system over time, based on a given force field. This allows for the study of:
Conformational changes and flexibility over time.
Solvation effects and the arrangement of solvent molecules around the solute.
Intermolecular interactions with other molecules.
Theoretical Descriptors and Quantitative Structure-Property Relationship Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural features of molecules with their physicochemical properties or biological activities, respectively. nih.gov These models are built using a set of calculated molecular descriptors and experimentally determined properties or activities for a series of related compounds.
For pyridazine derivatives, QSPR and QSAR studies have been successfully applied to model various properties, including corrosion inhibition, vasorelaxant activity, and receptor binding affinity. researchgate.netnih.govmdpi.com These studies utilize a wide range of theoretical descriptors, which can be broadly categorized as:
Constitutional descriptors: Based on the molecular formula and connectivity (e.g., molecular weight, number of atoms, number of rings).
Topological descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, shape indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume, moments of inertia).
Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment, atomic charges).
A QSPR or QSAR model for a series of benzenesulfonyl pyridazine derivatives could be developed to predict a specific property, such as solubility, melting point, or a particular biological activity. The development of such a model typically involves the following steps:
Data set selection: A series of compounds with known properties is chosen.
Descriptor calculation: A large number of theoretical descriptors are calculated for each molecule in the data set.
Model building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model.
Model validation: The predictive power of the model is assessed using internal and external validation techniques.
The following table provides examples of theoretical descriptors that have been used in QSPR/QSAR studies of pyridazine derivatives and their potential relevance.
| Descriptor Category | Example Descriptor | Potential Relevance |
| Constitutional | Molecular Weight | General size of the molecule. |
| Topological | Wiener Index | Branching and compactness of the molecule. |
| Geometrical | Molecular Surface Area | Influences solubility and interactions with other molecules. |
| Quantum-Chemical | LUMO Energy | Reactivity towards nucleophiles. |
| Quantum-Chemical | Dipole Moment | Polarity and intermolecular interactions. |
This table provides general examples; the specific descriptors for a given model would be determined through statistical analysis.
Such models can be valuable tools in the rational design of new pyridazine sulfone derivatives with desired properties, by allowing for the in silico screening of virtual compounds before their synthesis.
Emerging Trends and Future Research Directions in 3 Benzenesulfonyl 6 Chloropyridazine Chemistry
Development of Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, with a focus on minimizing environmental impact and improving efficiency. For pyridazine (B1198779) derivatives, research is shifting away from traditional, often harsh, synthetic methods towards more sustainable alternatives.
Future methodologies for the synthesis of 3-(Benzenesulfonyl)-6-chloropyridazine and its precursors are likely to incorporate several green chemistry principles:
Metal-Free Catalysis: Many conventional cross-coupling reactions for functionalizing pyridazines rely on precious metal catalysts. The development of metal-free protocols, such as aza-Diels-Alder reactions under neutral conditions, offers a more sustainable and cost-effective alternative for constructing the pyridazine core. organic-chemistry.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.net This technique is particularly promising for the rapid synthesis and functionalization of the pyridazine scaffold. africaresearchconnects.com
Benign Solvent Systems: A major goal of green chemistry is to replace hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents. While challenging for many organic reactions, the development of water-compatible synthetic routes is a key area of future research.
| Parameter | Conventional Methods | Sustainable/Green Methods |
|---|---|---|
| Catalysts | Often require precious metals (e.g., Palladium, Nickel) | Metal-free, biocatalysts, or earth-abundant metal catalysts |
| Energy Input | Prolonged heating with conventional methods | Microwave irradiation, sonication (reduced time and energy) |
| Solvents | Often uses hazardous or chlorinated organic solvents | Water, ethanol, supercritical CO2, or solvent-free conditions |
| Process | Multi-step with intermediate isolation | One-pot, tandem, or flow chemistry processes |
Exploration of Novel Reaction Pathways and Functionalizations
Research into the reactivity of the this compound scaffold is paving the way for the creation of a diverse range of new derivatives. The electron-withdrawing nature of the benzenesulfonyl group and the presence of a reactive chlorine atom make this molecule a versatile building block for further chemical transformations.
Recent advancements in the functionalization of pyridazines suggest several promising future directions:
Radical-Mediated Reactions: A novel method for synthesizing sulfonyl-substituted pyridazines has been developed through a radical cyclization pathway. nih.gov This approach, which operates under metal-free, mild conditions, facilitates the formation of new C–N and C–S bonds and is compatible with a wide array of functional groups. nih.gov The synthetic utility of the resulting pyridazines is high, as the sulfonyl group can be subsequently transformed into various other functionalities. nih.gov
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The pyridazine ring can act as a diene in IEDDA reactions. This allows for the construction of complex polycyclic systems. For instance, a synthesized sulfonyl pyridazine can undergo an IEDDA reaction with an alkyne to form a highly substituted benzene (B151609) derivative. nih.gov
Cross-Coupling Reactions: While researchers are exploring sustainable alternatives, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction remain a powerful tool for the C-C bond formation at the 6-position of the pyridazine ring, replacing the chlorine atom with various aryl or heteroaryl groups.
Direct C-H Functionalization: A significant goal in modern organic synthesis is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. Future research will likely focus on developing methods for the selective C-H functionalization of the pyridazine ring in this compound, allowing for the introduction of new substituents at positions 4 and 5.
| Reaction Type | Description | Potential Application to this compound |
|---|---|---|
| Radical Cyclization | Forms the sulfonyl pyridazine ring under metal-free conditions. nih.gov | Provides a sustainable primary synthesis route. |
| IEDDA Reaction | The pyridazine ring acts as a diene to form new cyclic systems. nih.gov | Allows for the transformation of the pyridazine core into other aromatic structures. |
| Suzuki-Miyaura Coupling | Replaces the chlorine at the C6 position with an aryl group. | Creates a library of 6-aryl-3-(benzenesulfonyl)pyridazines. |
| C-H Activation | Directly functionalizes the C-H bonds at the C4 and C5 positions. | Enables late-stage modification of the molecule without pre-functionalization. |
Applications of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
For a molecule like this compound, AI and ML could be applied in several ways:
Retrosynthetic Analysis: AI-powered tools can perform complex retrosynthetic analysis to propose novel and efficient synthetic pathways. nih.gov By learning from vast databases of chemical reactions, these algorithms can identify non-intuitive disconnections and suggest starting materials that are both commercially available and cost-effective.
Reaction Outcome and Yield Prediction: ML models can be trained to predict the success and yield of a chemical reaction based on its reactants, reagents, and conditions. chemrxiv.orgmdpi.com This predictive capability can save significant time and resources by helping chemists prioritize experiments that are most likely to succeed. For pyridazine chemistry, ML models could be developed to predict the regioselectivity of functionalization reactions or the optimal conditions for cross-coupling reactions. researchgate.net
De Novo Molecular Design: Generative AI models can design entirely new molecules with specific, optimized properties. nih.gov For instance, an AI could be tasked with designing derivatives of this compound that possess specific electronic or steric properties, while also ensuring the designed molecules are synthetically accessible. nih.gov
Accelerating Discovery of Functional Materials: ML methodologies are being used to screen and identify promising candidates for various applications, such as corrosion inhibition. researchgate.net This approach, which links molecular structures to their activities, can streamline the search for new functional materials based on the pyridazine scaffold.
Innovative Spectroscopic and Analytical Methodologies for Pyridazine Characterization
Accurate structural characterization is fundamental to chemical research. While standard techniques like NMR, IR, and mass spectrometry are routine, innovative and advanced methodologies are providing deeper insights into the structure and properties of complex molecules like this compound.
Advanced NMR Techniques: Two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for the unambiguous assignment of proton and carbon signals in complex substituted pyridazines. researchgate.net Furthermore, hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) are emerging as powerful tools to dramatically enhance NMR signal sensitivity. nih.gov SABRE has been successfully applied to a wide range of substituted pyridazines, yielding signal gains of over 9000-fold, which is equivalent to achieving over 28% spin polarization. nih.gov This massive signal enhancement allows for the rapid detection and characterization of pyridazines even at very low concentrations. nih.gov
Computational Chemistry: The integration of computational methods, such as Density Functional Theory (DFT), with experimental data is becoming increasingly common. mdpi.com DFT calculations can predict molecular geometries, electronic properties, and even NMR chemical shifts, providing a powerful tool for validating proposed structures and understanding the electronic effects of substituents like the benzenesulfonyl group. mdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This technique is indispensable for confirming the identity of newly synthesized pyridazine derivatives and distinguishing between compounds with similar nominal masses.
| Technique | Information Provided | Advantage for Pyridazine Chemistry |
|---|---|---|
| SABRE Hyperpolarization NMR | Dramatically enhanced 1H NMR signals. nih.gov | Enables detection and characterization at very low concentrations; rapid analysis. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). researchgate.net | Unambiguous assignment of complex spectra for highly substituted derivatives. |
| Density Functional Theory (DFT) | Optimized geometry, electronic properties, predicted spectra. mdpi.com | Corroborates experimental findings and provides insight into structure-property relationships. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | Confirms molecular formula and provides unequivocal identification of products. |
Q & A
Q. What role does the sulfonyl group play in modulating bioactivity, based on structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
